4-(3-Metil-1H-1,2,4-triazol-1-il)anilina

Descripción general

Descripción

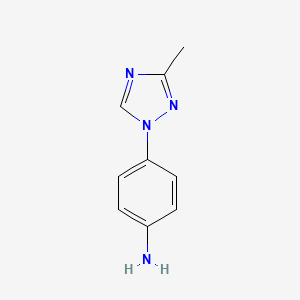

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados del 1,2,4-triazol, incluyendo 4-(3-Metil-1H-1,2,4-triazol-1-il)anilina, han mostrado resultados prometedores como agentes anticancerígenos . Los compuestos sintetizados a partir de estos derivados han demostrado actividad citotóxica contra líneas celulares de cáncer humano como MCF-7, Hela y A549 . Se han realizado estudios de acoplamiento molecular para comprender el mecanismo y los modos de unión de estos derivados en el bolsillo de unión de la enzima aromatasa, un posible objetivo .

Descubrimiento de Medicamentos

Los 1,2,3-triazoles, una clase similar de compuestos, han encontrado amplias aplicaciones en el descubrimiento de medicamentos . Forman enlaces de hidrógeno con diferentes objetivos, mejorando las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos . Esto hace que el motivo del 1,2,3-triazol se asemeje estructuralmente al enlace amida, imitando un enlace amida E o Z .

Síntesis Orgánica

Los 1,2,3-triazoles se utilizan ampliamente en la síntesis orgánica . Su alta estabilidad química, carácter aromático, fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen versátiles en varias metodologías sintéticas .

Química de Polímeros

Los 1,2,3-triazoles han encontrado aplicaciones en la química de polímeros . Su capacidad de formar enlaces de hidrógeno con diferentes objetivos conduce a la mejora de las propiedades de los polímeros .

Química Supramolecular

Los 1,2,3-triazoles se utilizan en química supramolecular . Sus características estructurales únicas y su capacidad para formar enlaces de hidrógeno los hacen adecuados para crear estructuras complejas .

Aplicaciones Industriales

Los compuestos que contienen el motivo del 1,2,3-triazol se utilizan ampliamente en aplicaciones industriales como colorantes, materiales fotográficos, fotoestabilizadores, agroquímicos e inhibidores de la corrosión .

Reguladores del Crecimiento Vegetal

A principios de la década de 1980, se descubrió que varios compuestos heterocíclicos nitrogenados, derivados de una clase de 1,2,4-triazoles 1-sustituidos, tenían una buena actividad fisiológica como regulador del crecimiento vegetal . Se comercializaron con éxito en un corto período de tiempo .

Bioconjugación y Biología Química

Los 1,2,3-triazoles han encontrado aplicaciones en bioconjugación y biología química . Su capacidad de formar enlaces de hidrógeno con diferentes objetivos los hace adecuados para crear estructuras biológicas complejas .

Mecanismo De Acción

- Triazoles are known to participate in various interactions, including hydrogen bonding, π-anion interactions, and van der Waals forces .

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

4-(3-methyl-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-6-13(12-7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAFPUYFVWSDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659730 | |

| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52739-51-2 | |

| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.